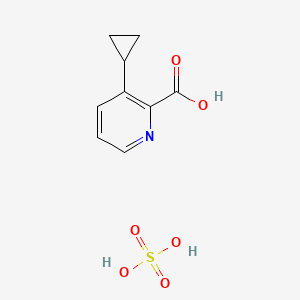![molecular formula C19H20N4O5 B2798742 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902920-95-0](/img/structure/B2798742.png)
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an acetamide group, a pyrido[2,3-d]pyrimidin-1(2H)-one group, and a 3,4-dimethoxyphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group and the pyrido[2,3-d]pyrimidin-1(2H)-one group suggests that the compound could have interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The pyrido[2,3-d]pyrimidin-1(2H)-one group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Research has focused on synthesizing various derivatives of dihydropyrido[2,3-d]pyrimidin-1(2H)-yl acetamide compounds and evaluating their antitumor activities. For example, studies have synthesized compounds with modifications at the dihydropyrido[2,3-d]pyrimidin-1(2H)-yl moiety, demonstrating selective antitumor activities against different cancer cell lines. These compounds show potential as antitumor agents due to their selective inhibitory effects on tumor growth, highlighting their significance in the development of new cancer therapies (Xiong Jing, 2011).
Synthesis and Antimicrobial Activity
Another area of research involves the synthesis of dihydropyrido[2,3-d]pyrimidin-4-ones and their evaluation for antimicrobial properties. These studies aim to develop new antimicrobial agents by exploiting the unique chemical framework of these compounds. The synthesized pyridothienopyrimidinones have shown promising antistaphylococcal activity, indicating their potential use in treating bacterial infections (E. Kostenko et al., 2008).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been investigated for their ability to inhibit specific enzymes, presenting a therapeutic application in treating various diseases. For instance, derivatives have shown significant inhibitory activity against human immunodeficiency virus-1 (HIV-1) protease, suggesting their potential in the development of novel antiviral agents. The modifications in the pyrimidine base have enhanced the potency against resistant HIV-1 variants, offering a promising avenue for further research in antiviral drug development (Mei Zhu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-18(25)13-4-3-8-21-17(13)23(19(22)26)11-16(20)24/h3-6,8,10H,7,9,11H2,1-2H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFOBSBSOUVKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)



![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)

![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)
